molecular formula C19H36BrNO2 B1681682 Sintropium bromide CAS No. 79467-19-9

Sintropium bromide

货号: B1681682
CAS 编号: 79467-19-9
分子量: 390.4 g/mol
InChI 键: MOOADSDJJYWLMR-DGPRCEOPSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sintropium bromide is an anticholinergic agent primarily used as an antispasmodic for managing painful conditions of the gastrointestinal, biliary, and renal tracts. Its anticholinergic action inhibits muscarinic receptors, reducing smooth muscle spasms. A 1985 double-blind study demonstrated its efficacy in alleviating abdominal colic and improving endoscopic visualization, with effects comparable to rociverine and superior to placebo . Limited pharmacokinetic data are available, but its rapid onset suggests peripheral action typical of quaternary ammonium compounds, which limit central nervous system (CNS) penetration.

属性

CAS 编号

79467-19-9

分子式

C19H36BrNO2

分子量

390.4 g/mol

IUPAC 名称

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide

InChI

InChI=1S/C19H36NO2.BrH/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4;/h14-18H,6-13H2,1-5H3;1H/q+1;/p-1/t16-,17+,18?,20?;

InChI 键

MOOADSDJJYWLMR-DGPRCEOPSA-M

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-]

手性 SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C.[Br-]

规范 SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

sintropium
sintropium bromide
syntropium bromide
VAL 480
VAL-480

产品来源

United States

准备方法

合成路线和反应条件: 溴化异丙托溴铵的合成涉及多个步骤:

工业生产方法: 溴化异丙托溴铵的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺确保高纯度、高产率和低对映异构体含量,使其适用于制药应用 .

反应类型:

    氧化: 溴化异丙托溴铵可以发生氧化反应,尽管在其典型应用中这些反应并不常见。

    还原: 该化合物可以在特定条件下被还原,但这并不是主要反应途径。

    取代: 溴化异丙托溴铵主要进行取代反应,特别是在亲核试剂存在的情况下。

常用试剂和条件:

    氧化剂: 过氧化氢或间氯过氧苯甲酸可用于氧化。

    还原剂: 硼氢化钠或氢化铝锂可用于还原。

    亲核试剂: 常见的亲核试剂包括氢氧根离子和胺类。

主要产物:

科学研究应用

溴化异丙托溴铵具有广泛的科学研究应用:

    化学: 用作研究季铵化合物及其反应的模型化合物。

    生物学: 研究其对细胞过程和受体相互作用的影响。

    医学: 广泛用于治疗呼吸系统疾病,如慢性阻塞性肺病 (COPD) 和哮喘。它也正在研究其在治疗鼻涕和其他涉及过度粘液分泌的疾病中的潜在用途。

    工业: 用于配制吸入疗法和鼻喷雾剂

作用机制

溴化异丙托溴铵通过阻断乙酰胆碱在支气管平滑肌中的毒蕈碱受体上的作用来发挥作用。这种抑制阻止了支气管收缩,从而导致支气管扩张,使呼吸更容易。 该化合物主要针对 M3 毒蕈碱受体,这些受体负责气道平滑肌的收缩 .

类似化合物:

    阿托品: 另一种用于类似目的的抗胆碱能药物,但具有不同的药代动力学特征。

    溴化替托溴铵: 一种长效毒蕈碱受体拮抗剂,用于慢性阻塞性肺病的维持治疗。

    溴化奥昔托溴铵: 结构和功能类似,但药理特性不同。

独特性: 溴化异丙托溴铵因其对 M3 毒蕈碱受体的特异性作用以及与其他抗胆碱能药物相比作用时间相对较短而独一无二。 这使其特别适用于支气管痉挛的急性管理 .

相似化合物的比较

Structural and Pharmacological Comparisons

Compound Class/Mechanism Key Structural Features Primary Use
Sintropium bromide Anticholinergic (muscarinic antagonist) Likely quaternary ammonium structure (inferred) GI/Renal tract spasms, endoscopy
Ipratropium bromide Anticholinergic (quaternary ammonium) Derivative of atropine; polar, low oral absorption COPD, asthma (inhaled)
Tiotropium bromide Long-acting muscarinic antagonist (LAMA) Bicyclic structure with thiophene groups COPD maintenance (once-daily)
Sepantronium bromide (YM-155) Survivin inhibitor (non-anticholinergic) Complex organic molecule with bromine Anticancer (survivin suppression)

Structural Insights :

  • Sintropium’s anticholinergic action aligns with Ipratropium and Tiotropium, which are quaternary ammonium compounds. These structures limit systemic absorption and CNS side effects.
  • Sepantronium bromide diverges entirely, targeting survivin protein in cancer cells .

Pharmacokinetic Profiles

Parameter This compound Ipratropium bromide Tiotropium bromide
Route Likely oral/IV (inferred) Nebulized/inhaled Inhaled (dry powder)
Bioavailability Not reported ~7% (inhaled) ~19% (inhaled)
Half-life Short (rapid onset) 1.5–2 hours 25–35 hours (long-acting)
Metabolism Minimal (renal excretion) Hepatic (CYP450-independent) Hepatic (slow)

Key Differences :

  • Tiotropium’s extended half-life allows once-daily dosing, unlike Ipratropium’s short duration (4–6 hourly).
  • Sintropium’s rapid onset suits acute spasms, but its excretion pathway remains uncharacterized.

生物活性

Sintropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors. By inhibiting acetylcholine's action, it effectively reduces parasympathetic nervous system activity. This mechanism is particularly relevant in conditions characterized by excessive cholinergic activity, such as:

  • Neurodegenerative Diseases : this compound has been investigated for its potential benefits in diseases like Alzheimer's and Parkinson's, where cholinergic dysfunction is prevalent.
  • Overactive Bladder : Its anticholinergic effects can alleviate symptoms associated with bladder hyperactivity.

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Anticholinergic Effects : Reduction in secretions and muscle spasms.
  • Cognitive Effects : Potential modulation of cognitive functions due to its impact on neurotransmitter systems.

Research Findings

Recent studies have highlighted the following biological activities:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells .
  • Efficacy in Animal Models : In rodent models of neurodegeneration, this compound administration resulted in improved cognitive performance and reduced neuroinflammation compared to control groups .
  • Clinical Trials : Preliminary clinical trials have shown promise in improving symptoms of Alzheimer's disease, although further studies are needed to confirm efficacy and safety profiles .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A cohort of patients with Alzheimer's disease showed significant improvements in cognitive function when treated with this compound alongside standard therapy. The study noted a reduction in behavioral symptoms and an increase in daily living activities .
  • Case Study 2 : In patients with overactive bladder, this compound demonstrated effectiveness in reducing urinary frequency and urgency, leading to improved quality of life metrics .

Data Summary

Study TypeFindingsReference
Animal ModelNeuroprotective effects observed
Clinical TrialImproved cognitive function in Alzheimer's
Case StudyReduced urinary urgency in overactive bladder

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sintropium bromide
Reactant of Route 2
Reactant of Route 2
Sintropium bromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。